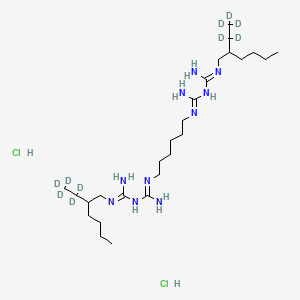

Alexidine-d10 (dihydrochloride)

Description

Contextualization of Alexidine's Broad Biological Activities in Academic Research

Alexidine (B1196660), a bisbiguanide antiseptic, has garnered significant attention in academic research for its wide-ranging biological effects. oup.comchemicalbook.com It is recognized for its antimicrobial properties against a diverse spectrum of pathogens, including various bacteria and fungi. oup.comresearchgate.netbiorxiv.orgfrontiersin.org Research has demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. oup.com Notably, Alexidine has been shown to possess faster bactericidal activity compared to chlorhexidine, another common antiseptic. oup.com Its mechanism of action involves disrupting the integrity of bacterial cell walls and membranes. oup.comresearchgate.net

Beyond its antimicrobial applications, Alexidine has been investigated for its potential as an anticancer agent. nih.govmedchemexpress.com Studies have indicated that it can induce apoptosis (programmed cell death) in cancer cells by targeting mitochondrial tyrosine phosphatase PTPMT1. nih.govmedchemexpress.comtocris.com Furthermore, research has highlighted its ability to combat fungal biofilms, which are notoriously resistant to conventional antifungal drugs. researchgate.netbiorxiv.orgmedchemexpress.com Alexidine has also shown promise in inhibiting the formation of biofilms by various fungal pathogens and even eradicating pre-formed biofilms. researchgate.netbiorxiv.orgnih.gov Its ability to potentiate the effects of other antifungal agents like fluconazole (B54011) and amphotericin B further underscores its potential in combinational therapies. researchgate.netbiorxiv.orgnih.gov

Principles and Significance of Deuterated Analogues in Advanced Scientific Inquiry

The substitution of hydrogen atoms with their heavier isotope, deuterium (B1214612), in a molecule creates a deuterated analogue. While this isotopic substitution results in a minimal change to the molecule's fundamental chemical properties, it introduces a significant alteration in mass. chem-station.comnih.gov This mass difference is the cornerstone of the utility of deuterated compounds in advanced scientific research, providing unique insights into reaction mechanisms, biological processes, and molecular interactions.

Deuterium as an Isotopic Label for Mechanistic Elucidation

One of the primary applications of deuterated analogues is their use as isotopic labels to trace the metabolic fate of a compound and to elucidate complex reaction mechanisms. chem-station.comacs.org Because deuterium is non-radioactive, it offers a safe and stable label for in vivo and in vitro studies. By tracking the position of deuterium atoms in metabolic products, researchers can map out biochemical pathways and understand how a parent compound is transformed within a biological system. nih.govnih.gov This technique is invaluable for studying drug metabolism, identifying active metabolites, and understanding the intricate network of biochemical reactions that sustain life. acs.org

Applications in Quantitative Biological Assays

Deuterated compounds serve as excellent internal standards in quantitative biological assays, particularly those employing mass spectrometry. acs.org The distinct mass difference between the deuterated analogue and its non-deuterated counterpart allows for their simultaneous detection and quantification with high precision. nih.govnih.gov This method, known as isotope dilution mass spectrometry, is a gold standard for accurate quantification of molecules in complex biological matrices like blood, urine, and tissue extracts. The use of a deuterated internal standard corrects for variations in sample preparation and instrument response, leading to more reliable and reproducible results.

Influence on Reaction Kinetics and Molecular Interactions (Kinetic Isotope Effects)

The increased mass of deuterium compared to hydrogen leads to a stronger carbon-deuterium (C-D) bond relative to a carbon-hydrogen (C-H) bond. libretexts.org Consequently, reactions that involve the breaking of a C-H bond will proceed at a slower rate when a deuterium atom is substituted at that position. wikipedia.orglibretexts.org This phenomenon is known as the kinetic isotope effect (KIE). wikipedia.orglibretexts.orgprinceton.edu The magnitude of the KIE can provide profound insights into the rate-determining step of a chemical reaction. libretexts.orgprinceton.edu A significant KIE suggests that the C-H bond is indeed broken in the slowest step of the reaction mechanism. libretexts.org This principle is widely used to study enzyme mechanisms and to understand the transition states of chemical reactions. rutgers.edu

Research Gaps and Emerging Directions in Alexidine-d10 (dihydrochloride) Studies

While the biological activities of Alexidine are well-documented, the specific applications and research findings for its deuterated analogue, Alexidine-d10 (dihydrochloride), are less established. The introduction of ten deuterium atoms into the Alexidine molecule opens up several promising avenues for future research.

A primary area of investigation will be to leverage Alexidine-d10 (dihydrochloride) as a tool to further dissect the mechanisms underlying Alexidine's diverse biological effects. For instance, by comparing the activity of Alexidine and its deuterated counterpart, researchers could employ KIE studies to pinpoint the specific bond-breaking events that are critical for its antimicrobial and anticancer activities.

Furthermore, Alexidine-d10 (dihydrochloride) can be instrumental in pharmacokinetic studies. By using it as an internal standard in mass spectrometry-based assays, researchers can develop highly accurate methods to quantify Alexidine levels in biological samples. This would provide a clearer understanding of its absorption, distribution, metabolism, and excretion (ADME) properties, which is crucial for any potential therapeutic development.

The impact of deuteration on the interaction of Alexidine with its biological targets, such as bacterial membranes and mitochondrial phosphatases, also warrants investigation. Subtle changes in molecular vibrations and bond strengths due to deuteration could potentially influence these interactions, providing a more nuanced understanding of its mode of action. The exploration of these research avenues will undoubtedly contribute to a more comprehensive understanding of Alexidine's therapeutic potential and pave the way for the rational design of new and improved therapeutic agents.

Properties

Molecular Formula |

C26H58Cl2N10 |

|---|---|

Molecular Weight |

591.8 g/mol |

IUPAC Name |

1-[N'-[6-[[amino-[[N'-[2-(1,1,2,2,2-pentadeuterioethyl)hexyl]carbamimidoyl]amino]methylidene]amino]hexyl]carbamimidoyl]-2-[2-(1,1,2,2,2-pentadeuterioethyl)hexyl]guanidine;dihydrochloride |

InChI |

InChI=1S/C26H56N10.2ClH/c1-5-9-15-21(7-3)19-33-25(29)35-23(27)31-17-13-11-12-14-18-32-24(28)36-26(30)34-20-22(8-4)16-10-6-2;;/h21-22H,5-20H2,1-4H3,(H5,27,29,31,33,35)(H5,28,30,32,34,36);2*1H/i3D3,4D3,7D2,8D2;; |

InChI Key |

BRJJFBHTDVWTCJ-YIGPJHFESA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C(CCCC)CN=C(N)NC(=NCCCCCCN=C(N)NC(=NCC(CCCC)C([2H])([2H])C([2H])([2H])[2H])N)N.Cl.Cl |

Canonical SMILES |

CCCCC(CC)CN=C(N)NC(=NCCCCCCN=C(N)NC(=NCC(CC)CCCC)N)N.Cl.Cl |

Origin of Product |

United States |

Chemical Synthesis and Isotopic Labeling Methodologies for Alexidine D10 Dihydrochloride

Established Synthetic Pathways for Alexidine (B1196660) (dihydrochloride)

The synthesis of Alexidine (dihydrochloride), a bisbiguanide compound, is well-documented in the scientific literature. A prominent method involves the reaction of two key precursors: 2-ethylhexylamine (B116587) hydrochloride and 1,6-bis(N3-cyano-N1-guanidino)hexane.

A patented method describes the production of Alexidine by reacting 2-ethylhexyl-1-amine hydrochloride with 1,6-bis(N3-cyano-N1-guanidino)hexane in a high-boiling solvent under molten state conditions. researchgate.net This process is lauded for its straightforward operation, ease of control, and high yield, making it suitable for industrial-scale production. researchgate.net The reaction proceeds as a condensation, forming the characteristic bisbiguanide structure of Alexidine. The final product is typically isolated and purified as the dihydrochloride (B599025) salt.

Strategic Incorporation of Deuterium (B1214612) Atoms in Alexidine-d10 (dihydrochloride)

The synthesis of Alexidine-d10 (dihydrochloride) necessitates the strategic introduction of ten deuterium atoms into the molecular structure. This is most logically achieved through the use of a deuterated precursor, specifically at the two ethylhexyl side chains.

Deuterated Precursor Synthesis Routes

The key to synthesizing Alexidine-d10 lies in the preparation of a deuterated version of 2-ethylhexylamine. Given the "d10" designation, it is presumed that the two ethyl groups of the 2-ethylhexyl moieties are perdeuterated. The synthesis of 2-(ethyl-d5)hexylamine would be the critical step. While specific literature for this exact deuterated amine is scarce, general methods for deuterating amines and their precursors are well-established. nih.govprepchem.com One plausible route involves the use of deuterated starting materials in the synthesis of 2-ethylhexanol, which is a precursor to 2-ethylhexylamine. prepchem.comchemicalbook.com For instance, the synthesis could start from a deuterated ethyl source. Once 2-(ethyl-d5)hexylamine is synthesized, it can be converted to its hydrochloride salt and subsequently reacted with 1,6-bis(N3-cyano-N1-guanidino)hexane, following the established pathway for the non-labeled Alexidine. researchgate.net

Hydrogen-Deuterium Exchange (HDE) Methodologies for Alexidine Derivatization

While the use of deuterated precursors is the most direct approach for synthesizing Alexidine-d10, Hydrogen-Deuterium Exchange (HDE) methodologies offer an alternative for introducing deuterium into organic molecules. nih.gov HDE reactions typically involve treating the substrate with a deuterium source, such as D₂O, in the presence of a catalyst. nih.gov For a molecule like Alexidine, HDE could potentially be used to exchange labile protons, although achieving specific and complete deuteration at the desired non-labile positions on the ethyl groups would be challenging and likely result in a mixture of isotopologues. Therefore, this method is generally less favored for producing a precisely labeled compound like Alexidine-d10 compared to the synthetic precursor approach.

Optimization of Deuteration Efficiency and Selectivity

The efficiency and selectivity of deuteration are paramount to producing high-quality Alexidine-d10. When employing the deuterated precursor strategy, the focus lies on the synthesis of 2-(ethyl-d5)hexylamine with high isotopic purity. This involves optimizing the reaction conditions for each step of the synthesis of the deuterated precursor to maximize deuterium incorporation and minimize isotopic scrambling. The choice of deuterating reagents, catalysts, and reaction parameters such as temperature and pressure plays a crucial role. acs.org For instance, in the synthesis of deuterated 1,6-hexamethylenediamine, a related diamine, the use of specific catalysts has been shown to achieve regioselective deuteration with high efficiency. acs.org

Rigorous Characterization of Synthesized Alexidine-d10 (dihydrochloride)

Following synthesis, a thorough characterization of Alexidine-d10 (dihydrochloride) is essential to confirm its chemical identity and, crucially, to assess its isotopic purity and the degree of deuterium enrichment.

Assessment of Isotopic Purity and Enrichment

The determination of isotopic purity involves quantifying the proportion of molecules that have the desired number of deuterium atoms (in this case, ten) and identifying the presence of any under- or over-deuterated species. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques employed for this purpose.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a powerful tool for determining the isotopic distribution of a deuterated compound. By comparing the mass spectrum of Alexidine-d10 with that of non-labeled Alexidine, the mass shift corresponding to the ten deuterium atoms can be precisely measured. The relative intensities of the isotopic peaks provide a quantitative measure of the isotopic enrichment.

Table 1: Theoretical and Expected Mass Spectrometry Data for Alexidine and Alexidine-d10

| Compound | Molecular Formula | Monoisotopic Mass (Da) | [M+H]⁺ (m/z) | [M+2H]²⁺ (m/z) |

| Alexidine | C₂₆H₅₆N₁₀ | 508.4738 | 509.4811 | 255.2442 |

| Alexidine-d10 | C₂₆H₄₆D₁₀N₁₀ | 518.5365 | 519.5438 | 260.2755 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ²H NMR spectroscopy are invaluable for confirming the positions of deuterium incorporation. In the ¹H NMR spectrum of Alexidine-d10, the signals corresponding to the protons on the ethyl groups would be significantly diminished or absent, providing direct evidence of deuteration at these sites. Conversely, the ²H NMR spectrum would show signals at the chemical shifts corresponding to the deuterated positions. chemicalbook.comgoogle.com The integration of these signals can be used to quantify the level of deuteration at specific sites.

Table 2: Expected ¹H NMR Chemical Shift Data for Alexidine (dihydrochloride) and Predicted Changes for Alexidine-d10 (dihydrochloride)

| Protons | Expected Chemical Shift (δ, ppm) in Alexidine | Expected Observation in Alexidine-d10 |

| CH₃ (ethyl) | ~0.9 | Signal significantly reduced or absent |

| CH₂ (ethyl) | ~1.3 | Signal significantly reduced or absent |

| CH (hexyl) | ~1.5 | No significant change |

| CH₂ (hexyl chain) | ~1.2-1.6 | No significant change |

| N-CH₂ | ~3.2 | No significant change |

| NH, NH₂ | Broad signals | May show some H-D exchange if in a protic solvent |

Verification of Structural Integrity Post-Deuteration

Post-synthesis, it is imperative to confirm the structural integrity of Alexidine-d10 (dihydrochloride), with a particular focus on the location and extent of deuterium incorporation. A combination of spectroscopic techniques is employed for this purpose. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR (Proton NMR): This technique is instrumental in confirming the successful incorporation of deuterium. In the ¹H NMR spectrum of Alexidine-d10, the signals corresponding to the protons on the ethyl groups should be significantly diminished or absent compared to the spectrum of non-deuterated Alexidine. The integration of the remaining proton signals allows for the quantification of the degree of deuteration. For comparison, the reported ¹H NMR spectrum of non-deuterated Alexidine hydrochloride in CD₃OD shows characteristic signals for the ethyl and hexyl groups. researchgate.net

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing information about their chemical environment and confirming their presence at the intended positions on the ethyl groups.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum can also be informative. The carbon signals of the deuterated ethyl groups will exhibit characteristic splitting patterns (due to C-D coupling) and a shift in resonance compared to the non-deuterated compound.

Mass Spectrometry (MS):

High-resolution mass spectrometry (HR-MS) is a powerful tool for determining the isotopic enrichment of the synthesized compound. rsc.org

The mass spectrum of Alexidine-d10 will show a molecular ion peak that is 10 mass units higher than that of the non-deuterated Alexidine, confirming the incorporation of ten deuterium atoms.

Fragmentation analysis (MS/MS) can further pinpoint the location of the deuterium atoms. By analyzing the masses of the fragment ions, it is possible to confirm that the deuterium labels are located on the 2-ethylhexyl side chains.

The table below summarizes the expected analytical data for Alexidine-d10 (dihydrochloride) in comparison to its non-deuterated counterpart.

| Analytical Technique | Expected Observation for Alexidine-d10 (dihydrochloride) | Comparison with Non-deuterated Alexidine |

| ¹H NMR | Diminished or absent signals for the ethyl group protons. | Clear signals for all protons in the non-deuterated molecule. researchgate.net |

| ²H NMR | Signals corresponding to deuterium at the ethyl group positions. | No signals. |

| ¹³C NMR | Splitting and shifting of carbon signals in the deuterated ethyl groups. | Singlet signals for the ethyl group carbons. |

| HR-MS | Molecular ion peak shifted by +10 m/z units. | Lower mass molecular ion peak. |

Advanced Analytical Characterization and Quantitative Applications of Alexidine D10 Dihydrochloride

Mass Spectrometry-Based Analytical Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. When coupled with separation techniques like liquid chromatography, it provides high sensitivity and selectivity for the analysis of complex mixtures.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in complex matrices due to its superior sensitivity and specificity. nih.gov An LC-MS/MS method for Alexidine-d10 (dihydrochloride) would involve chromatographic separation on a C18 column followed by detection using a triple quadrupole mass spectrometer. researchgate.netnih.gov The use of electrospray ionization (ESI) in positive ion mode would be suitable for this compound. nih.gov

A hypothetical LC-MS/MS method for Alexidine-d10 could be developed with the following parameters, drawing parallels from established methods for similar compounds like metformin. nih.gov

| Parameter | Value |

| Chromatography | |

| Column | Reversed-phase C18 (e.g., 50 x 3.0 mm, 2.7 µm) nih.gov |

| Mobile Phase | Gradient of acetonitrile (B52724) and water with formic acid mazums.ac.ir |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 1 - 5 µL |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) nih.gov |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | [M+H]+ of Alexidine-d10 |

| Product Ion (m/z) | Specific fragment ions of Alexidine-d10 |

| Collision Energy | Optimized for maximum fragment ion intensity |

| This table presents a hypothetical but scientifically plausible set of parameters for the LC-MS/MS analysis of Alexidine-d10 (dihydrochloride). |

This high-sensitivity method allows for the detection and quantification of Alexidine-d10 at very low concentrations, which is crucial for its application as an internal standard and in tracer studies.

In quantitative analysis, an internal standard (IS) is a compound added in a constant amount to samples, the calibration standard, and quality control samples. The IS is used to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response. A stable isotope-labeled compound, such as Alexidine-d10 (dihydrochloride), is the ideal internal standard because it has nearly identical chemical and physical properties to the unlabeled analyte (Alexidine). nih.gov

The key advantages of using Alexidine-d10 as an internal standard include:

Similar Extraction Recovery: It behaves identically to the analyte during sample extraction procedures.

Co-elution with Analyte: In chromatography, it elutes at nearly the same retention time as the analyte, minimizing the effects of matrix-induced ion suppression or enhancement. nih.gov

Correction for Matrix Effects: It effectively compensates for variations in ionization efficiency caused by the sample matrix.

The performance of a quantitative assay using Alexidine-d10 as an internal standard can be evaluated through a validation process, which typically includes assessing linearity, accuracy, precision, and sensitivity.

| Validation Parameter | Typical Acceptance Criteria |

| Linearity (Correlation Coefficient, r²) | > 0.99 nih.gov |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) nih.gov |

| Precision (% CV) | < 15% (< 20% at LLOQ) nih.gov |

| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. |

| This table outlines typical validation parameters for a quantitative LC-MS/MS assay. |

Isotopic tracing is a powerful technique used to follow the metabolic fate of a compound within a biological system. By introducing a labeled compound, such as Alexidine-d10, researchers can track its absorption, distribution, metabolism, and excretion (ADME). The deuterium (B1214612) labels act as a "tag" that can be detected by mass spectrometry, allowing for the differentiation between the administered compound and its metabolites from endogenous molecules.

When Alexidine-d10 is introduced into a research system, its metabolic products will also contain the deuterium labels. By analyzing samples (e.g., plasma, urine, tissue homogenates) using LC-MS/MS, it is possible to identify and quantify these deuterated metabolites. This provides valuable insights into the metabolic pathways involved in the biotransformation of Alexidine (B1196660).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a technique that exploits the magnetic properties of certain atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.

Deuterium NMR, or ²H NMR, is a specialized NMR technique that directly observes the deuterium nuclei. For a deuterated compound like Alexidine-d10, ²H NMR is instrumental in confirming the positions of the deuterium labels within the molecule. Since the chemical shifts in ²H NMR are equivalent to those in proton (¹H) NMR, the spectrum provides a direct map of the deuteration sites.

A hypothetical ²H NMR analysis of Alexidine-d10 would show signals corresponding to the specific locations of the ten deuterium atoms. The absence of corresponding signals in the ¹H NMR spectrum would further confirm the successful deuteration at these positions.

| NMR Technique | Information Obtained for Alexidine-d10 |

| ¹H NMR | Shows the absence of proton signals at the deuterated positions. |

| ²H NMR | Directly detects the deuterium signals, confirming their presence and chemical environment. |

| This table summarizes the complementary information provided by ¹H and ²H NMR for Alexidine-d10. |

A comprehensive structural verification of Alexidine-d10 (dihydrochloride) can be achieved through a combination of multi-nuclear NMR experiments. In addition to ¹H and ²H NMR, techniques such as Carbon-13 (¹³C) NMR and various two-dimensional (2D) NMR experiments provide a complete picture of the molecular structure.

¹³C NMR: Provides information about the carbon skeleton of the molecule. The chemical shifts of carbon atoms bonded to deuterium will be slightly different from those bonded to protons, providing further confirmation of deuteration.

2D NMR (e.g., COSY, HSQC, HMBC): These experiments establish connectivity between different nuclei within the molecule. For instance, a ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) spectrum would show correlations between protons and the carbons they are directly attached to. In the case of Alexidine-d10, the absence of correlations at the deuterated positions in a ¹H-¹³C HSQC spectrum would be expected.

Through the combined interpretation of these multi-nuclear NMR spectra, a complete and unambiguous structural assignment of Alexidine-d10 (dihydrochloride) can be achieved, ensuring the identity and purity of this important analytical standard. nih.gov

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Compound Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of Alexidine-d10 (dihydrochloride) and for separating it from its non-deuterated counterpart and other impurities. While specific HPLC methods for Alexidine-d10 are not extensively documented in publicly available literature, methods for the non-deuterated form, Alexidine, and the structurally similar bis-biguanide, chlorhexidine, provide a strong basis for its analysis. nih.govresearchgate.netekb.egekb.egsielc.com The analytical approach for a deuterated compound is generally analogous to that of the parent compound, particularly when using UV detection, as the chromophore responsible for UV absorbance is unaffected by deuteration.

A typical HPLC method for the analysis of bis-biguanides like Alexidine involves reversed-phase chromatography. A C18 column is commonly employed, offering good separation based on the hydrophobicity of the molecules. Due to the basic nature of the biguanide (B1667054) groups, which can cause peak tailing, the mobile phase is often acidic to ensure the analytes are in a protonated state, leading to better peak shapes.

A suitable HPLC system for the purity assessment of Alexidine-d10 (dihydrochloride) would likely consist of a C18 stationary phase with a mobile phase of acetonitrile and water containing an acidic modifier such as trifluoroacetic acid or perchloric acid. Detection is typically performed using a UV detector, as the aromatic rings in the Alexidine structure provide strong UV absorbance. nih.gov

Table 1: Illustrative HPLC Parameters for Alexidine-d10 (dihydrochloride) Purity Assessment

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid in Acetonitrile |

| Gradient | 20% B to 80% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 237 nm |

| Injection Volume | 10 µL |

This table represents a typical HPLC method that would be suitable for the analysis of Alexidine-d10 (dihydrochloride), based on methods for similar compounds.

The primary goal of the HPLC purity assessment is to separate Alexidine-d10 from any potential impurities, which could include starting materials, by-products from the synthesis, and the non-deuterated Alexidine. The retention time of Alexidine-d10 would be expected to be very similar to that of non-deuterated Alexidine under these conditions. However, the primary differentiation for quantitative purposes in biological matrices is typically achieved by coupling the HPLC to a mass spectrometer (LC-MS), where the mass difference between the deuterated and non-deuterated forms is easily resolved.

Complementary Spectroscopic Techniques (e.g., Infrared Spectroscopy, UV-Visible Spectroscopy) in Research Contexts

In addition to HPLC, spectroscopic techniques such as Infrared (IR) and UV-Visible (UV-Vis) spectroscopy are integral for the structural confirmation and characterization of Alexidine-d10 (dihydrochloride).

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the context of Alexidine-d10, IR spectroscopy serves to confirm the presence of key structural features and, importantly, the success of the deuteration process. The IR spectrum of Alexidine-d10 will be very similar to that of Alexidine, with characteristic peaks for N-H, C=N, and aromatic C-H vibrations. mdpi.comnih.govresearchgate.net

The most significant difference in the IR spectrum of Alexidine-d10 compared to its non-deuterated analog will be the presence of C-D stretching vibrations. The C-D bonds vibrate at a lower frequency (wavenumber) than C-H bonds due to the heavier mass of deuterium. This shift is predictable and provides direct evidence of deuteration.

Table 2: Expected Infrared Absorption Bands for Alexidine-d10 (dihydrochloride)

| Functional Group | Characteristic Absorption (cm⁻¹) | Notes |

| N-H Stretch | 3400 - 3200 | Broad peak, indicative of the amine and imine groups. |

| Aromatic C-H Stretch | 3100 - 3000 | Sharp peaks characteristic of the aromatic rings. |

| Aliphatic C-H Stretch | 2960 - 2850 | Strong peaks from the hexyl and ethyl groups. |

| C-D Stretch | ~2200 - 2100 | Key indicator of successful deuteration in the ethyl groups. |

| C=N Stretch | 1650 - 1550 | Strong absorption from the biguanide moieties. |

| Aromatic C=C Stretch | 1600 - 1450 | Peaks associated with the aromatic rings. |

This table is illustrative and based on the known spectral data for similar biguanide structures and the principles of IR spectroscopy for deuterated compounds. mdpi.comnih.gov

UV-Visible (UV-Vis) Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the aromatic rings in Alexidine. The UV-Vis spectrum of Alexidine-d10 (dihydrochloride) is expected to be nearly identical to that of non-deuterated Alexidine. This is because the electronic transitions responsible for UV absorbance are primarily influenced by the π-electron system of the aromatic rings and the biguanide groups, which are not significantly affected by the substitution of hydrogen with deuterium in the alkyl chains. researchgate.netrsc.org

The primary use of UV-Vis spectroscopy in this context is to confirm the presence of the chromophoric structure and to determine the concentration of the compound in solution using the Beer-Lambert law. The maximum absorbance (λmax) for Alexidine has been reported to be around 237 nm, and a similar λmax would be expected for Alexidine-d10. mdpi.com

Table 3: UV-Visible Spectral Properties of Alexidine-d10 (dihydrochloride)

| Parameter | Value |

| Solvent | Methanol or Water |

| λmax | ~237 nm |

| Molar Absorptivity (ε) | Consistent with non-deuterated Alexidine |

The data in this table is based on the reported values for non-deuterated Alexidine and the principle that deuteration at the specified positions has a negligible effect on the UV-Vis spectrum.

Molecular and Cellular Mechanistic Investigations of Alexidine with Implications for Deuterated Analogues

Interactions with Biological Membranes and Phospholipid Bilayers

Alexidine's potent biological effects are intrinsically linked to its ability to interact with and disrupt the integrity of biological membranes. This interaction is a key aspect of its antimicrobial and cytotoxic properties.

Alterations in Membrane Permeability and Integrity

Alexidine (B1196660) has been shown to significantly alter the permeability of cell membranes. nih.gov Its amphipathic nature, possessing both hydrophobic and hydrophilic regions, facilitates its insertion into the phospholipid bilayer of cell membranes. oup.comnih.gov This insertion disrupts the normal packing of phospholipids (B1166683), leading to an increase in membrane fluidity and permeability. nih.gov Studies have demonstrated that Alexidine can cause the leakage of intracellular components, such as nucleotides, from cells, indicating a compromise in membrane integrity. nih.gov However, some research suggests that at certain concentrations, it may not cause significant leakage of larger molecules like proteins. nih.gov The interaction is thought to be initiated by electrostatic interactions between the positively charged biguanide (B1667054) groups of Alexidine and the negatively charged components of the cell membrane, followed by hydrophobic interactions. oup.com

Induction of Lipid-Phase Separation and Domain Formation

A notable characteristic of Alexidine's interaction with membranes is its ability to induce lipid-phase separation and the formation of distinct domains within the phospholipid bilayer. nih.govoup.com This phenomenon is attributed to the specific chemical structure of Alexidine, particularly its ethylhexyl end groups. oup.com The interaction of Alexidine with membrane lipids can lead to the segregation of different lipid species, creating localized regions with altered physical properties. This disruption of the homogenous nature of the membrane can have profound consequences for the function of membrane-associated proteins and signaling complexes. nih.gov

Specific Impact on Mitochondrial Inner Membrane (IMM) Structure and Cristae Morphology

Recent research has highlighted the specific and potent effect of Alexidine on the mitochondria, particularly the inner mitochondrial membrane (IMM). nih.govnih.gov Electron microscopy studies have revealed that Alexidine treatment leads to severe perturbation of the cristae structure, the folded invaginations of the IMM that are crucial for oxidative phosphorylation. nih.govresearchgate.netresearchgate.net This disruption of cristae morphology is a key aspect of Alexidine's mitochondrial toxicity. nih.gov It is proposed that Alexidine binds to the IMM, likely through a combination of electrostatic interactions driven by the mitochondrial membrane potential and an affinity for anionic phospholipids, such as cardiolipin, which are abundant in the IMM. nih.govnih.gov This interaction leads to a disorganization of the intricate architecture of the cristae, impacting the function of the electron transport chain and ATP synthesis. nih.govresearchgate.net

Enzymatic Inhibition and Protein Target Studies

Beyond its effects on membrane structure, Alexidine has been identified as a potent and selective inhibitor of a specific mitochondrial enzyme, revealing a more targeted aspect of its molecular mechanism.

Alexidine as a Selective Inhibitor of Mitochondrial Protein Tyrosine Phosphatase 1 (PTPMT1)

A significant breakthrough in understanding Alexidine's mechanism of action was the identification of mitochondrial protein tyrosine phosphatase 1 (PTPMT1) as a direct and selective target. nih.govnih.govresearchgate.net In vitro studies have demonstrated that Alexidine inhibits PTPMT1 with a half-maximal inhibitory concentration (IC50) of 1.08 μM. nih.govtocris.combio-techne.com PTPMT1 is a dual-specificity phosphatase located in the mitochondrial inner membrane that plays a role in various cellular processes, including insulin (B600854) secretion and the regulation of mitochondrial metabolism. nih.govnih.gov The inhibition of PTPMT1 by Alexidine appears to be predominantly uncompetitive, suggesting that it binds to the enzyme-substrate complex. nih.gov The dibiguanide structure of Alexidine is crucial for its potent inhibition of PTPMT1. nih.govnih.gov

Downstream Effects on Cellular Signaling Pathways Regulated by PTPMT1

The inhibition of PTPMT1 by Alexidine triggers a cascade of downstream effects on cellular signaling pathways. By inhibiting PTPMT1, Alexidine treatment leads to changes in the phosphorylation status of mitochondrial proteins, mimicking the effects of genetic knockdown of PTPMT1. nih.govnih.govresearchgate.net For instance, in pancreatic β-cells, Alexidine-induced inhibition of PTPMT1 results in increased insulin secretion. nih.govnih.gov Furthermore, the inhibition of PTPMT1 by Alexidine has been shown to affect the phosphorylation of specific mitochondrial proteins, leading to alterations in cellular metabolism and, in some contexts, promoting apoptosis. researchgate.netmedchemexpress.comasm.org One of the identified substrates of PTPMT1 is succinate (B1194679) dehydrogenase (SDH), a key enzyme in the electron transport chain and the Krebs cycle. researchgate.net Inhibition of PTPMT1 by Alexidine can lead to an increase in SDH activity. researchgate.net Recent findings also suggest a link between Alexidine-induced mitochondrial dysfunction and the activation of the ATF4-DDIT3 signaling pathway, which can enhance sensitivity to certain types of cell death. nih.gov

Modulation of Cellular Bioenergetics and Metabolism

Alexidine is a potent disruptor of cellular bioenergetics, primarily targeting mitochondrial functions, which in turn instigates a significant shift in cellular metabolism. This section explores the detailed effects of alexidine on mitochondrial respiration, glycolysis, and the regulation of key metabolic enzymes.

Effects on Mitochondrial Respiration and Oxidative Phosphorylation

Alexidine directly targets the mitochondria, leading to a cascade of events that severely impair oxidative phosphorylation (OXPHOS). Research has demonstrated that alexidine inhibits the mitochondrial respiratory chain, resulting in a significant reduction in the oxygen consumption rate (OCR) in treated cells. nih.gov Specifically, both basal respiration and ATP-coupled respiration are dramatically decreased, indicating that the generation of ATP via the mitochondrial ATPase is substantially hampered. nih.gov

This inhibitory effect is associated with profound structural and functional damage to the mitochondria. Alexidine induces depolarization of the mitochondrial membrane potential (ΔΨm), a critical component of the energy-transducing process of OXPHOS. nih.govresearchgate.net This loss of membrane potential is a rapid event, detectable within hours of treatment, and is a key indicator of mitochondrial dysfunction. researchgate.net Furthermore, studies have visualized alexidine-induced mitochondrial damage, including deformed mitochondrial cristae, the site of the electron transport chain complexes. nih.gov This structural disruption, coupled with the downregulation of many OXPHOS proteins following alexidine treatment, provides a clear mechanism for its potent inhibition of mitochondrial respiration. nih.gov

Influence on Glycolysis and ATP Production

As a direct consequence of the severe impairment of mitochondrial ATP production, cells treated with alexidine are forced to adapt their metabolic strategy to survive. A significant metabolic rewiring occurs, characterized by a shift from oxidative phosphorylation to glycolysis as the primary source of ATP. nih.gov This compensatory mechanism is evidenced by a marked increase in the production and secretion of lactate (B86563) in alexidine-treated cells. nih.govresearchgate.net

Phosphorylation Status of Key Metabolic Enzymes (e.g., Pyruvate (B1213749) Dehydrogenase)

The pyruvate dehydrogenase (PDH) complex is a critical gatekeeper enzyme that links glycolysis to the tricarboxylic acid (TCA) cycle by converting pyruvate to acetyl-CoA. nih.govwikipedia.org The activity of the PDH complex is tightly regulated, primarily through reversible phosphorylation. Phosphorylation of the PDH E1α subunit by pyruvate dehydrogenase kinases (PDKs) inactivates the complex, thereby limiting the entry of glycolytic products into the mitochondria for oxidative phosphorylation. nih.govnih.govnih.gov Conversely, dephosphorylation by PDH phosphatases (PDPs) activates the complex. nih.govyoutube.com

While direct evidence of alexidine altering the phosphorylation state of PDH is not yet established, its profound effects on mitochondrial function strongly imply a functional inhibition of the PDH complex. The accumulation of NADH and acetyl-CoA, which are products of the PDH reaction and subsequent TCA cycle activity, are known allosteric activators of PDKs, leading to the inhibitory phosphorylation of PDH. youtube.comyoutube.com Given that alexidine disrupts the electron transport chain, an increase in the NADH/NAD+ ratio is an expected consequence, which would favor the inactivation of PDH. This functional blockade of PDH would further enforce the observed metabolic shift towards lactate production from pyruvate, as the entry of pyruvate into the TCA cycle is restricted.

Induction of Cellular Responses

The profound metabolic and mitochondrial stress induced by alexidine culminates in the activation of specific cellular signaling pathways that determine the cell's fate. These responses primarily involve the induction of programmed cell death (apoptosis) and the arrest of the cell division cycle.

Mechanisms of Apoptosis Induction in in vitro Cell Models

Alexidine is a potent inducer of apoptosis, primarily through the intrinsic or mitochondrial pathway. nih.govresearchgate.net The initial trigger for this process is the alexidine-induced mitochondrial damage and the depolarization of the mitochondrial membrane. researchgate.net This event is followed by an increase in cytosolic calcium levels, further contributing to cellular stress and the apoptotic cascade. researchgate.net

The commitment to apoptosis is executed through the activation of a series of caspase enzymes. Studies in various cancer cell lines have elucidated a temporal sequence of caspase activation following alexidine treatment. Early activation of caspase-2 and the initiator caspase-9 is observed, followed by the activation of the executioner caspase-3 and caspase-8. researchgate.net The activation of caspase-9 is a hallmark of the intrinsic apoptotic pathway, as it is directly triggered by the release of cytochrome c from the damaged mitochondria.

The table below summarizes the timeline of key apoptotic events observed in FaDu human hypopharyngeal squamous cancer cells treated with alexidine dihydrochloride (B599025). researchgate.net

| Time after Treatment | Event |

| 3 hours | Mitochondrial membrane potential depolarization |

| 12 hours | Caspase-2 and Caspase-9 activation |

| 24 hours | Caspase-8 activation |

| 48 hours | Caspase-3 activation |

This data illustrates the sequential activation of the apoptotic cascade initiated by mitochondrial dysfunction.

Cell Cycle Arrest and Regulation Pathways

In addition to inducing apoptosis, alexidine and its analogues can halt cell proliferation by inducing cell cycle arrest. nih.govresearchgate.net Multiple studies have shown that treatment with alexidine leads to an accumulation of cells in the G1/G0 phase of the cell cycle, preventing them from entering the S phase (DNA synthesis) and progressing towards mitosis. nih.govnih.gov This G1/G0 arrest is a common cellular response to metabolic stress and DNA damage.

The table below presents data on the cell cycle distribution of H1299 non-small cell lung cancer cells after treatment with alexidine for 48 hours, demonstrating a dose-dependent increase in the G1/G0 population. nih.gov

| Treatment | % Cells in G1/G0 | % Cells in S | % Cells in G2/M |

| Control (DMSO) | 55.1 | 28.3 | 16.6 |

| Alexidine (1 µM) | 68.2 | 19.5 | 12.3 |

| Alexidine (2 µM) | 75.4 | 14.1 | 10.5 |

This data indicates a significant arrest of cells in the G1/G0 phase upon alexidine treatment.

The molecular pathways governing this cell cycle arrest likely involve the modulation of key regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs) that drive cell cycle progression. The energy deficit caused by alexidine's impact on ATP production can activate energy sensors like AMP-activated protein kinase (AMPK), which in turn can initiate signaling cascades leading to cell cycle arrest.

Implications for Alexidine-d10 (dihydrochloride)

While the research detailed above has been conducted on alexidine, the findings have significant implications for its deuterated analogue, Alexidine-d10 (dihydrochloride). In Alexidine-d10, ten hydrogen atoms have been replaced by deuterium (B1214612) atoms. anexib.com This isotopic substitution can have a pronounced effect on the compound's metabolic stability due to the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and its cleavage is often a rate-limiting step in drug metabolism by enzymes such as the cytochrome P450 system.

Observation of Nucleotide and Protein Leakage from Cells

The integrity of the cellular membrane is a critical indicator of cell health and a primary target for many antimicrobial agents. Investigations into the mechanistic action of alexidine have included assessments of its ability to induce the leakage of intracellular components, specifically nucleotides and proteins. These studies provide insight into how the compound interacts with and compromises target cells. While this research has been conducted on alexidine, the findings have direct implications for its deuterated analogue, Alexidine-d10 (dihydrochloride), as the core molecular structure and charge distribution responsible for these interactions remain unchanged.

Detailed research into alexidine's effect on fungal pathogens, such as Candida hemeulonii sensu stricto, has demonstrated that the compound causes nucleotide leakage. nih.gov This leakage indicates that the cell's integrity has been compromised, allowing small molecules like ATP and other nucleotides to escape into the extracellular environment. nih.gov For instance, in one study, significant nucleotide leakage was observed in C. hemeulonii cultures treated with alexidine at concentrations of 0.5 and 1 μg/mL, with the effect peaking after 12 hours of exposure. nih.gov This observation points to a disruption of the cell membrane's permeability barrier or a significant impact on cellular processes that maintain membrane integrity. nih.govnih.gov

However, a crucial distinction in alexidine's mechanism is the absence of significant protein leakage. nih.govnih.gov Protein leakage is a marker of severe, non-specific damage to the cellular structure, often resulting from pore formation or complete lysis of the membrane. nih.gov Studies have shown that even when nucleotide leakage is detected, there is no corresponding release of larger protein macromolecules from fungal cells treated with alexidine. nih.gov This suggests that alexidine's antifungal action does not involve direct destabilization or rupture of the cell membrane. nih.gov Instead, the observed effects are likely secondary to a more specific intracellular target. This aligns with findings that alexidine's primary mechanism may involve the inhibition of mitochondrial phosphatases, leading to mitochondrial dysfunction and apoptosis, which can subsequently affect membrane homeostasis and lead to the leakage of smaller molecules like nucleotides. nih.gov

The implications for Alexidine-d10 (dihydrochloride) are direct. Deuterium substitution is a common strategy in medicinal chemistry to alter a drug's metabolic profile (pharmacokinetics) but is not expected to change its fundamental mechanism of action (pharmacodynamics). The physicochemical properties of alexidine—its cationic nature and amphipathic structure—that drive its interaction with cellular components are preserved in Alexidine-d10. Therefore, it is anticipated that Alexidine-d10 (dihydrochloride) would induce a similar pattern of selective nucleotide leakage without causing significant protein leakage, consistent with a mechanism targeting intracellular functions rather than causing gross membrane damage.

Research Findings on Alexidine-Induced Cellular Leakage

| Organism | Compound | Concentration | Observation | Conclusion | Reference |

|---|---|---|---|---|---|

| Candida hemeulonii sensu stricto | Alexidine | 0.5 and 1 μg/mL | Significant nucleotide leakage observed, peaking at 12 hours. | Indicates an impact on membrane integrity or cellular homeostasis. | nih.gov |

| Candida hemeulonii sensu stricto | Alexidine | Not specified | No detectable protein leakage. | Suggests the mechanism does not involve direct, gross structural damage to the cell membrane. | nih.gov |

Structure Activity Relationship Sar and Rational Design of Alexidine Analogues

Elucidation of Essential Structural Motifs for Specific Biological Activities

Alexidine (B1196660) is a bisbiguanide, a class of compounds characterized by two biguanide (B1667054) groups connected by a linker. The antimicrobial activity of bisbiguanides like Alexidine and the related compound Chlorhexidine is attributed to the interaction of the positively charged biguanide moieties with negatively charged components of microbial cell membranes, such as phospholipids (B1166683) and lipopolysaccharides. This interaction disrupts membrane integrity, leading to leakage of cytoplasmic contents and cell death.

The key structural motifs of Alexidine essential for its biological activity include:

The Bisbiguanide Core: The two biguanide groups are crucial for the compound's antimicrobial action. The positive charge of these groups at physiological pH allows for strong electrostatic interactions with the negatively charged bacterial cell envelope.

The Alkyl Linker: Alexidine possesses a hexane (B92381) chain connecting the two biguanide groups. The length and flexibility of this linker are critical determinants of its antibacterial potency. Studies on various bisbiguanides have shown that the length of the alkyl chain influences the compound's ability to penetrate the bacterial cell membrane.

The Ethylhexyl Termini: The ethylhexyl groups at both ends of the molecule contribute to its lipophilicity. This property enhances the compound's partitioning into the lipid bilayer of the cell membrane, thereby increasing its efficacy.

Computational Chemistry Approaches

Computational methods are invaluable tools in the rational design of Alexidine analogues, providing insights into their interactions with biological targets and helping to predict the activity of novel compounds.

While specific 3D-QSAR, CoMFA (Comparative Molecular Field Analysis), or CoMSIA (Comparative Molecular Similarity Indices Analysis) studies on a series of Alexidine analogues are not extensively reported in publicly available literature, the principles of these methods are highly applicable. A hypothetical QSAR study on Alexidine analogues would involve:

Generation of a dataset: A series of Alexidine derivatives with varying alkyl linker lengths and terminal substituents would be synthesized and their biological activity (e.g., minimum inhibitory concentration against a panel of microbes) determined.

Molecular modeling and alignment: 3D structures of the analogues would be generated and aligned based on a common scaffold.

Calculation of molecular descriptors: For each molecule, steric and electrostatic fields (in CoMFA) or similarity indices (in CoMSIA) would be calculated.

Development of the QSAR model: Statistical methods like Partial Least Squares (PLS) would be used to correlate the calculated descriptors with the biological activity, resulting in a predictive model. This model would highlight regions where modifications to the molecule could enhance or diminish its activity.

Molecular docking simulations can be employed to predict the binding mode of Alexidine and its analogues to specific biological targets. For instance, in bacteria, the primary target is the cell membrane. Docking studies could simulate the interaction of Alexidine analogues with model lipid bilayers to understand how modifications to the linker or terminal groups affect binding affinity and membrane disruption.

In the context of its potential anticancer activity, docking studies have been used to investigate the interaction of Alexidine with protein tyrosine phosphatases (PTPs), such as SHP2. These simulations can reveal key amino acid residues involved in binding and help in designing analogues with improved affinity and selectivity for the target enzyme.

Molecular dynamics simulations provide a dynamic view of the interaction between a ligand and its target over time. For Alexidine, MD simulations could be used to:

Analyze conformational flexibility: The hexane linker in Alexidine allows for considerable conformational freedom. MD simulations can explore the preferred conformations of Alexidine in different environments, such as in aqueous solution versus within a lipid bilayer.

Investigate binding stability: By simulating the Alexidine-target complex over time, MD can assess the stability of the binding interactions predicted by molecular docking and provide insights into the thermodynamics of binding.

Synthetic Exploration of Alexidine Derivatives and Congeners

The synthesis of Alexidine derivatives allows for systematic exploration of its SAR. Synthetic strategies would focus on modifying the three key structural components:

Varying the Linker: A series of analogues with different linker lengths (e.g., from butane (B89635) to decane) could be synthesized to determine the optimal length for a specific biological activity.

Modifying the Terminal Groups: The ethylhexyl groups could be replaced with other alkyl or aryl moieties to modulate the lipophilicity and steric bulk of the molecule.

Introducing Functional Groups: The introduction of functional groups, such as halogens or hydroxyl groups, on the terminal substituents could influence the compound's electronic properties and potential for additional interactions with the target.

Comparative Biological Evaluation of Novel Analogues in Preclinical Systems

Once synthesized, novel Alexidine analogues would undergo a comprehensive preclinical evaluation. This would involve a battery of in vitro and cellular assays to compare their activity with that of the parent compound, Alexidine.

For antimicrobial activity, this would include determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a broad panel of clinically relevant bacteria and fungi. For other potential applications, such as anticancer activity, assays would be conducted to measure cytotoxicity against cancer cell lines and inhibition of specific molecular targets.

Preclinical in Vitro Research Applications of Alexidine and Alexidine D10

Comprehensive Evaluation of Antimicrobial Activities in Cell Culture Models

In vitro studies have systematically evaluated alexidine's effectiveness against a wide array of microbial pathogens, utilizing established cell culture methodologies to determine its inhibitory and cidal concentrations, as well as its impact on complex microbial communities like biofilms.

Antibacterial Spectrum and Efficacy Against Gram-Positive and Gram-Negative Pathogens

Alexidine (B1196660) has demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. oup.com Its efficacy has been particularly noted against clinically relevant pathogens.

Research on Acinetobacter baumannii , a challenging Gram-negative pathogen, identified alexidine dihydrochloride (B599025) (also referred to by its MMV ID, MMV396785) as a potent antibacterial agent. mdpi.comnih.gov In vitro screening against A. baumannii strains revealed a Minimum Inhibitory Concentration (MIC) of 3.125 μM. mdpi.comnih.gov

Studies involving Streptococcus mutans , a Gram-positive bacterium implicated in dental caries, have also shown alexidine's potent bactericidal effects. In experiments using S. mutans biofilms formed on dentin blocks, 0.2% alexidine achieved a kill percentage higher than 99%. nih.gov This bactericidal action is reported to be faster than that of the related bis-biguanide, chlorhexidine. oup.comnih.gov The compound has also shown effectiveness against Enterococcus faecalis, another Gram-positive bacterium. elsevierpure.comresearchgate.net

**Table 1: In Vitro Antibacterial Efficacy of Alexidine Dihydrochloride Against *Acinetobacter baumannii***

| Parameter | Concentration (μM) | Efficacy | Reference |

|---|---|---|---|

| Minimum Inhibitory Concentration (MIC) | 3.125 | - | mdpi.comnih.gov |

| Minimum Biofilm Inhibitory Concentration (MBIC) | 12.5 | >90% inhibition | mdpi.com |

| Minimum Biofilm Eradication Concentration (MBEC) | 25–100 | 60–77.4% eradication | mdpi.comnih.gov |

Antifungal Spectrum and Efficacy Against Diverse Fungal Pathogens

Alexidine dihydrochloride has emerged as a compound with pronounced, broad-spectrum antifungal activity against a variety of pathogenic fungi, including drug-resistant strains. asm.orgnih.govbiorxiv.org

Its activity against Candida species is well-documented. For most Candida spp. tested, including clinically relevant fluconazole-resistant isolates of C. albicans, C. glabrata, and the emerging multidrug-resistant pathogen C. auris, MIC values were found to be ≤1.5 μg/ml. asm.org A study focusing on Candida hemeulonii sensu stricto reported a fungicidal MIC of 0.5 μg/mL. nih.govacs.org

Alexidine is also effective against Aspergillus fumigatus , a common mold that can cause invasive aspergillosis. asm.orgnih.gov Screening studies have consistently identified alexidine as a potent inhibitor of its growth. asm.orgbiorxiv.org

Furthermore, the compound shows significant activity against Cryptococcus neoformans , an encapsulated yeast responsible for cryptococcal meningitis. asm.orgnih.gov The MIC values for alexidine against C. neoformans have been found to be comparable to those of the established antifungal drug fluconazole (B54011). asm.org

Table 2: In Vitro Antifungal Efficacy of Alexidine Dihydrochloride

| Fungal Pathogen | MIC | Reference |

|---|---|---|

| Candida albicans (including fluconazole-resistant strains) | ≤1.5 μg/ml | asm.org |

| Candida auris | ≤1.5 μg/ml | asm.org |

| Candida hemeulonii sensu stricto | 0.5 μg/mL | nih.govacs.org |

| Aspergillus fumigatus | Not specified, but potent | asm.orgnih.govbiorxiv.org |

| Cryptococcus neoformans | Comparable to fluconazole | asm.orgnih.gov |

Biofilm Formation Inhibition and Eradication Studies (in vitro multi-species biofilms)

A critical aspect of alexidine's antimicrobial potential is its profound activity against biofilms, which are notoriously resistant to conventional treatments. asm.org

In bacterial studies, alexidine not only prevents the formation of biofilms but also eradicates pre-formed ones. Against Acinetobacter baumannii, it inhibited biofilm formation by over 90% at a concentration of 12.5 μM and eradicated 60–77.4% of mature biofilms at concentrations between 25–100 µM. mdpi.comnih.gov Similarly, various concentrations of alexidine achieved over a 99% kill rate against one-week-old Streptococcus mutans biofilms. nih.gov

The antibiofilm activity extends robustly to fungal pathogens. Alexidine has been shown to be capable of decimating mature biofilms of Candida, Cryptococcus, and Aspergillus species at low concentrations (1.5 to 6 μg/ml). asm.org In a study on C. hemeulonii, alexidine at 0.5 μg/mL inhibited biofilm formation by 78.69%. nih.gov It can also disrupt pre-formed biofilms of this species, achieving a 71.42% eradication rate within 15 minutes. nih.gov Notably, at concentrations 10-fold lower than its planktonic MIC, alexidine could inhibit the dispersal of yeast cells from a C. albicans biofilm, a key step in disseminated infections. asm.org

Mechanisms of Action Against Microbial Targets

The antimicrobial mechanism of alexidine is multifaceted, primarily involving the disruption of microbial cell membranes and critical cellular processes. As a positively charged bis-biguanide, it interacts strongly with negatively charged components of microbial cell envelopes. mdpi.com

Studies have shown that alexidine binds to both lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria and lipoteichoic acid (LTA) in the cell wall of Gram-positive bacteria. oup.comdrugbank.com This interaction leads to a rapid permeabilization of the bacterial membrane, disrupting its integrity and ultimately causing cell death. oup.commdpi.com

In fungi, the mechanism also involves membrane disruption. Research indicates that alexidine treatment leads to nucleotide leakage, suggesting a compromise of membrane integrity. nih.govacs.org Beyond direct membrane damage, alexidine is reported to induce mitochondrial dysfunction and apoptosis. biorxiv.orgnih.gov Specifically in Cryptococcus neoformans, it has been found to selectively inhibit cytosolic phospholipase B. mdpi.com

Anticancer Research in Established Cell Lines

In addition to its antimicrobial properties, alexidine has been identified as a potential anticancer agent. In vitro research has focused on its cytotoxic effects on various cancer cell lines and the elucidation of its molecular targets within these cells.

Selective Cytotoxicity and Differential Sensitivity in Cancer Cell Lines

Alexidine has demonstrated selective cytotoxicity against various cancer cell types in laboratory settings. A key molecular target identified is the mitochondrial tyrosine phosphatase PTPMT1. asm.orgbiorxiv.orgnih.gov Inhibition of this enzyme by alexidine induces mitochondrial stress, dysfunction, and subsequent apoptosis (programmed cell death) in cancer cells. biorxiv.orgnih.gov

In Non-Small Cell Lung Cancer (NSCLC) cell lines, alexidine was found to cause growth arrest and reduce the cells' invasive capacity. nih.gov This has prompted the development of alexidine analogs designed to be potent inducers of mitochondrial structural and bioenergetic stress in NSCLC cells. nih.gov

The compound has also been investigated for its potential against pancreatic adenocarcinoma , a cancer known for its high treatment resistance. nih.gov

Furthermore, research in the context of leukemic cells has shown that alexidine can promote apoptosis. biorxiv.org Studies have proposed repurposing alexidine in combination with other targeted therapies to eliminate leukemic stem and progenitor cells in chronic myeloid leukemia. nih.gov In vitro experiments showed that alexidine could inhibit the early cellular division of HL-60, a human promyelocytic leukemia cell line. biorxiv.org

Modulation of Cancer Cell Metabolism and Invasion Processes

Alexidine has been identified as a potent modulator of cancer cell metabolism and invasion, primarily by targeting mitochondrial functions. Research indicates that the bisbiguanide structure of alexidine is key to its ability to disrupt cellular energy production and related processes that fuel cancer progression.

In vitro studies have demonstrated that alexidine and its analogs can induce significant mitochondrial stress in cancer cells. This is characterized by the deformation of mitochondrial cristae and depolarization of the mitochondrial membrane potential. nih.gov Consequently, cellular metabolism is rewired; there is a marked reduction in oxygen consumption and a decrease in ATP production from mitochondria, forcing a shift towards glycolysis, as evidenced by an increase in extracellular lactate (B86563). nih.gov This disruption of mitochondrial bioenergetics has been shown to lead to growth arrest in the G1/G0 phase of the cell cycle in lung cancer cells. nih.gov

A key finding from a chemical biology screen was that alexidine reduces the invasion of lung cancer cells through a 3D recombinant basement membrane matrix, a model that mimics the extracellular matrix (ECM) through which cancer cells migrate during metastasis. nih.govnih.gov Further investigations with alexidine analogs, specifically AX-4 and AX-7, confirmed that these compounds effectively reduce collective cell invasion of lung cancer spheroids embedded in a basement membrane matrix. nih.gov The localization of mitochondria at the leading edge of migrating cells is crucial for providing the necessary energy for invasion, and by disrupting mitochondrial function, alexidine and its analogs impair this critical process. nih.gov

Research in head and neck cancers, such as human hypopharyngeal squamous cancer (FaDu) and undifferentiated nasopharyngeal cancer (C666-1), has also highlighted alexidine's impact on mitochondria. nih.gov Transmission electron microscopy has visualized the mitochondrial damage induced by alexidine dihydrochloride in these cells. nih.gov This damage is an early event in the apoptotic process initiated by the compound, with mitochondrial membrane potential depolarization detected after only three hours of treatment. nih.gov This mitochondrial disruption is a central mechanism of its anticancer action, ultimately leading to reduced cell viability and tumor-forming potential. nih.gov

| Cell Line | Cancer Type | Key In Vitro Findings on Metabolism and Invasion | Reference |

| H1299 | Lung Cancer | Alexidine and its analogs (AX-4, AX-7) induce mitochondrial stress, deform cristae, depolarize membrane potential, reduce oxygen consumption, and decrease mitochondrial ATP production. This leads to reduced collective cell invasion. | nih.gov |

| FaDu | Hypopharyngeal Squamous Cancer | Alexidine dihydrochloride induces mitochondrial damage and depolarization of the mitochondrial membrane potential, contributing to apoptosis and reduced tumor-forming potential. | nih.gov |

| C666-1 | Undifferentiated Nasopharyngeal Cancer | Alexidine dihydrochloride reduces cell viability with an ED50 of approximately 2.6 µmol/L, linked to the induction of apoptosis via mitochondrial pathways. | nih.gov |

Synergistic Effects of Alexidine in Combination with Other Investigational Agents

The potential of alexidine to work in concert with other therapeutic agents has been explored, yielding varied results depending on the context and the combination agents used. The concept of synergy, where the combined effect of two drugs is greater than the sum of their individual effects, is a key strategy in developing more effective treatments. aacr.org

In the realm of oncology, studies on head and neck cancer cells have shown that alexidine dihydrochloride does not interfere with the activities of standard chemotherapeutic agents like cisplatin (B142131) and 5-fluorouracil, or with radiation therapy. nih.gov However, the interaction was found to be less than additive, suggesting an absence of synergistic or additive effects in this specific context. nih.gov

Conversely, in the field of mycology, alexidine has demonstrated significant synergistic potential. It has been shown to potentiate the efficacy of the antifungal drug fluconazole against drug-recalcitrant biofilms of Candida species. biorxiv.orgresearchgate.netasm.org Similarly, it enhances the activity of amphotericin B against Candida biofilms in vitro. researchgate.netasm.org This potentiation allows for the efficacy of established antifungal agents to be restored against resistant biofilms. asm.org However, it is noteworthy that in a study on Candida hemeulonii, no synergistic effects were observed when alexidine was combined with amphotericin B, fluconazole, or micafungin. nih.gov

These findings underscore that the synergistic potential of alexidine is highly dependent on the specific combination of drugs and the biological system being targeted.

| Combination Agent | Target Organism/Cell Type | Observed Effect | Reference |

| Cisplatin, 5-Fluorouracil, Radiation | Head and Neck Cancer Cells | Less-than-additive interaction | nih.gov |

| Fluconazole | Candida species (biofilms) | Potentiation/Synergy | biorxiv.orgresearchgate.netasm.org |

| Amphotericin B | Candida species (biofilms) | Potentiation/Synergy | researchgate.netasm.org |

| Amphotericin B, Fluconazole, Micafungin | Candida hemeulonii | No synergy observed | nih.gov |

Applications in Stem Cell Biology and Reprogramming Ex Vivo

Maintenance of Hematopoietic Stem Cells Ex Vivo

A significant challenge in clinical hematology and stem cell research is the difficulty of maintaining the long-term repopulating ability of hematopoietic stem cells (HSCs) outside of their native bone marrow microenvironment. nih.gov Ex vivo expansion of HSCs is a critical goal for improving bone marrow and umbilical cord blood transplantation outcomes. nih.govtechnologypublisher.com

Alexidine dihydrochloride has emerged as a key small molecule in addressing this challenge. It is a selective and potent inhibitor of the mitochondrial phosphatase PTPMT1 (Pten-like mitochondrial phosphatase 1), an enzyme crucial for the differentiation of HSCs. nih.gov By inhibiting PTPMT1, alexidine treatment has been shown to remarkably preserve long-term HSCs ex vivo. nih.gov This effect is achieved through a reprogramming of the cells' metabolism, a critical factor in regulating stem cell fate. nih.govnih.gov

In studies using mouse HSCs, treatment with alexidine reprogrammed cellular metabolism from mitochondrial aerobic metabolism towards glycolysis. nih.gov This metabolic shift, partly mediated through the hyperactivation of adenosine (B11128) 5′-monophosphate–activated protein kinase (AMPK), leads to a decrease in cellular differentiation, thereby helping to maintain the "stemness" of the cells in culture. nih.gov This provides a novel strategy for preserving functional HSCs ex vivo, suggesting that alexidine could be used with other agents to enhance the maintenance and expansion of stem cells for therapeutic use. nih.gov

Impact on Cellular Differentiation and Metabolic Reprogramming

Cellular differentiation is an intricate process tightly linked to dynamic changes in cellular metabolism, often referred to as metabolic reprogramming. numberanalytics.com Stem cells, in particular, exhibit distinct metabolic profiles that shift as they commit to specific lineages. nih.govnih.gov

Alexidine's role as a PTPMT1 inhibitor directly impacts this nexus of metabolism and differentiation. nih.gov The mitochondrial phosphatase PTPMT1 is a key regulator in HSCs, and its depletion has been shown to block differentiation without affecting cell survival. nih.gov By pharmacologically inhibiting PTPMT1, alexidine effectively mimics this effect, inducing a metabolic shift that is unconducive to differentiation. nih.gov

The treatment of HSCs with alexidine causes a significant decrease in mitochondrial aerobic metabolism and a corresponding increase in glycolysis. nih.gov This metabolic state is more characteristic of quiescent or self-renewing stem cells, as opposed to the oxidative phosphorylation-dominant state often seen in differentiated cells. nih.govca.gov This induced metabolic reprogramming is a key mechanism through which alexidine prevents the differentiation of HSCs ex vivo, thereby preserving the pool of functional stem cells. nih.gov This approach highlights how targeting specific metabolic pathways can be a powerful tool to control cell fate decisions in stem cell populations. nih.govnih.gov

Preclinical in Vivo Research in Mechanistic Animal Models

Development and Validation of Relevant Animal Models for Mechanistic Studies

The selection and validation of appropriate animal models are fundamental to conducting meaningful preclinical research. The models must be relevant to the biological processes being investigated, reproducible, and well-characterized.

Rodent models, particularly mice, are frequently utilized for the pharmacodynamic investigation of antimicrobial agents like alexidine (B1196660) dihydrochloride (B599025). These models allow researchers to study the relationship between drug concentration and its effect on the target pathogen within a living host.

For instance, mouse models of cutaneous leishmaniasis have been used to evaluate the pharmacokinetics (PK) and pharmacodynamics (PD) of novel compounds. nih.gov In such models, free drug concentrations can be measured at the site of infection (e.g., the dermis) and in systemic circulation to build a comprehensive PK/PD profile. nih.gov While specific pharmacodynamic studies using non-human primates for alexidine are not prominently documented in available research, rodent models serve as a standard for initial in vivo assessments. Guinea pig models have also been historically used for dermatophytosis studies due to the similarity of their skin to humans, though the availability of knockout mice offers advantages for mechanistic studies. frontiersin.orgnih.gov

To investigate the efficacy of alexidine in clinically relevant scenarios, researchers have developed specific disease models that mimic human conditions where pathogen-host interactions are critical.

Diabetic Mouse Model of Dermatophytosis: A significant advancement in this area is the establishment of a diabetic mouse model for dermatophytosis, a common and often severe fungal infection in patients with diabetes mellitus. frontiersin.orgnih.gov In this model, mice with induced diabetes are infected with dermatophytes like Trichophyton mentagrophytes on abraded skin. nih.govnih.gov This model is advantageous as it simulates the hyperglycemic background of diabetic patients, which can influence the host response to infection. researchgate.net The progression of the infection is monitored through clinical signs (e.g., redness, hyperkeratosis) and mycological parameters (fungal culture positivity). nih.govresearchgate.net This robust model has been successfully used to evaluate the topical efficacy of alexidine dihydrochloride. frontiersin.orgnih.gov

Central Venous Catheter (CVC) Biofilm Models: Biofilms, structured communities of microorganisms, are a major cause of persistent and hard-to-treat infections, particularly on medical devices. asm.orgnih.gov Animal models that replicate biofilm formation on CVCs are vital for testing anti-biofilm agents. A mouse model of Candida albicans biofilm formation on a CVC has been effectively used to demonstrate the in vivo efficacy of alexidine dihydrochloride. asm.orgresearchgate.net In this model, a catheter is surgically implanted, typically in the jugular vein, and then inoculated with the pathogen to establish a biofilm. nih.govplos.org The model allows for the evaluation of a compound's ability to eradicate established biofilms, a critical attribute not possessed by many standard antifungal drugs. asm.orgnih.gov Rat models are also utilized for studying long-term bacterial biofilm establishment on CVCs. plos.org

| Model Type | Pathogen Example | Host | Key Feature | Application for Alexidine |

| Diabetic Dermatophytosis | Trichophyton mentagrophytes | Mouse | Simulates dermatophyte infection in a diabetic host, a clinically relevant scenario. frontiersin.orgnih.govnih.gov | Testing the antifungal efficacy of topical alexidine dihydrochloride. nih.govresearchgate.net |

| Central Venous Catheter Biofilm | Candida albicans | Mouse, Rat | Mimics biofilm-associated infections on indwelling medical devices. asm.orgnih.govplos.org | Evaluating the in vivo eradication of established fungal biofilms by alexidine dihydrochloride. asm.orgresearchgate.net |

Dissection of Alexidine's Mechanisms of Action In Vivo

Animal models are instrumental in moving beyond simple efficacy studies to dissect the specific molecular and cellular mechanisms by which a compound exerts its effects in a complex biological environment.

Alexidine has been identified as an inducer of mitochondrial dysfunction and apoptosis. asm.orgnih.gov In vitro studies have shown that it can cause rapid depolarization of the mitochondrial membrane. nih.gov While direct in vivo studies on alexidine's effect on mitochondrial dynamics in animal tissues are emerging, the methodology for such assessments is established.

Investigations would typically involve treating animals with alexidine and subsequently isolating tissues of interest (e.g., liver, muscle, or tumor tissue from a cancer model). nih.gov Mitochondrial function can be assessed through various means, including:

Transmission Electron Microscopy (TEM): To visualize mitochondrial ultrastructure and identify damage, as has been done in vitro for alexidine. nih.gov

Bioenergetic Analysis: Using techniques like high-resolution respirometry on isolated mitochondria or tissue homogenates to measure oxygen consumption rates and assess the function of the electron transport chain.

Immunohistochemistry: Staining tissue sections for key proteins involved in mitochondrial dynamics (e.g., those related to fission and fusion) and apoptosis (e.g., caspases). mdpi.com

Studies on other mitochondrial proteins, such as CHCHD10, in knockout mice have demonstrated the feasibility of assessing bioenergetics and mitochondrial structure in various tissues like the brain, heart, and skeletal muscle, providing a template for future in vivo studies of alexidine. nih.gov

The in vivo antimicrobial and anti-biofilm activity of alexidine dihydrochloride has been demonstrated in relevant animal models.

In the diabetic mouse model of dermatophytosis, topical application of alexidine dihydrochloride resulted in the complete clearance of hyperkeratosis and redness, with outcomes comparable to the standard-of-care drug, terbinafine. nih.govresearchgate.net Histopathological analysis of skin biopsies from treated mice confirmed the clearance of fungi from the epidermal layer. researchgate.net

Perhaps more strikingly, alexidine dihydrochloride has shown potent in vivo efficacy in eradicating pre-formed fungal biofilms. In a mouse central venous catheter model infected with C. albicans, alexidine treatment was able to eradicate the biofilms growing on the catheters. asm.orgresearchgate.net This is a significant finding, as mature biofilms are notoriously resistant to conventional antifungal agents. asm.org Similarly, alexidine has demonstrated potent activity against biofilms of the bacterium Acinetobacter baumannii in vitro, suggesting a broad-spectrum anti-biofilm potential that warrants further in vivo investigation. mdpi.comnih.gov

| In Vivo Model | Pathogen | Findings for Alexidine Dihydrochloride | Citation |

| Diabetic Mouse Dermatophytosis | Trichophyton mentagrophytes | Comparable efficacy to terbinafine; achieved clinical and mycological clearance of infection. | nih.govresearchgate.net |

| Mouse Central Venous Catheter | Candida albicans | Significantly eradicated pre-formed biofilms growing on the catheter. | asm.orgresearchgate.net |

Utilization of Alexidine-d10 (dihydrochloride) in In Vivo Tracer Studies and Biomarker Discovery (e.g., isotopic tracing in animal metabolism)

The deuterated form of the compound, "Alexidine-d10 (dihydrochloride)," is specifically designed for use in isotopic tracing studies. Isotope tracing is a powerful technique that uses isotopically labeled molecules to track their metabolic fate through biochemical pathways in a living organism. nih.gov By replacing ten hydrogen atoms with their heavier isotope, deuterium (B1214612), Alexidine-d10 becomes distinguishable from its natural counterpart by mass spectrometry without significantly altering its chemical properties.